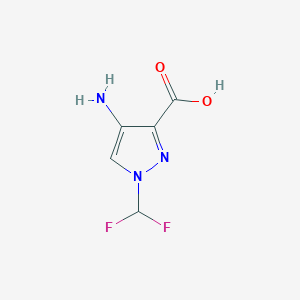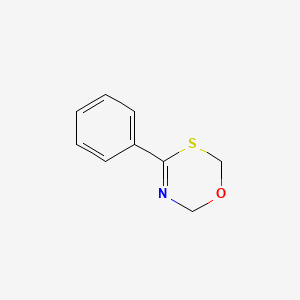![molecular formula C7H13NO3 B12310344 Methyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B12310344.png)
Methyl 2-[(oxetan-3-yl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(oxetan-3-yl)amino]propanoate is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(oxetan-3-yl)amino]propanoate typically involves the reaction of oxetane derivatives with amino acids or their esters. One common method includes the reaction of oxetan-3-amine with methyl 2-bromopropanoate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(oxetan-3-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amino group or the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alcohols .
Applications De Recherche Scientifique
Methyl 2-[(oxetan-3-yl)amino]propanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-[(oxetan-3-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(oxetan-2-yl)amino]propanoate
- Methyl 2-[(oxetan-4-yl)amino]propanoate
- Ethyl 2-[(oxetan-3-yl)amino]propanoate
Uniqueness
Methyl 2-[(oxetan-3-yl)amino]propanoate is unique due to the specific position of the oxetane ring and the amino group on the propanoate ester. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl 2-(oxetan-3-ylamino)propanoate |
InChI |
InChI=1S/C7H13NO3/c1-5(7(9)10-2)8-6-3-11-4-6/h5-6,8H,3-4H2,1-2H3 |
Clé InChI |
WVCASCIRDTVXTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)NC1COC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol](/img/structure/B12310269.png)



![2-Methyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B12310279.png)


![N-(6-methylpyridazin-3(2H)-ylidene)-1-(1,7-dioxa-10-azaspiro[4.6]undecan-3-yl)methanamine](/img/structure/B12310294.png)
![rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis](/img/structure/B12310309.png)

![3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B12310326.png)



